5-(1-naphthyl)-2,4-diphenyl-1H-imidazole
Overview
Description
"5-(1-naphthyl)-2,4-diphenyl-1H-imidazole" belongs to the family of imidazole compounds, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives often involves condensation reactions, starting from readily available precursors. A method relevant to similar compounds involves the use of 2-arylimidazo[1,2-a]pyridines with cyclic α-diazo-1,3-diketones, highlighting a Rh(III)-catalyzed cascade reaction to achieve complex imidazole structures through C–H bond activation and annulation processes (Li et al., 2020).
Molecular Structure Analysis
X-ray diffraction and Density Functional Theory (DFT) calculations are pivotal in determining the molecular and crystal structures of imidazole derivatives. For example, the crystal and molecular structures of two compounds closely related to the target molecule were elucidated using single-crystal X-ray diffraction, compared with DFT calculations, highlighting the importance of π-ring interactions and hydrogen bonds in stabilizing the crystal structure (Şahin et al., 2014).
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, including cycloadditions and coupling reactions. The inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, producing tetrahydro-1,5-naphthyridines, showcases the reactivity of imidazole compounds in forming complex heterocyclic structures (Lahue et al., 2004).
Scientific Research Applications
Fluorescent Dye for Selective Detection
A study reported the use of a related imidazole derivative, 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol (DPIN), as a luminescent material displaying Excited-State Intramolecular Proton Transfer (ESIPT) with a large Stokes shift. This derivative formed stable homo-dispersed nanoparticles in aqueous media and showed enhanced emission with a high quantum yield. A probe based on this molecule, DPIN-A, was designed for selective and sensitive sensing of Cysteine (Cys) (Zhang et al., 2014).
Synthesis of 14-Alkyl and 14-Aryl-14H-Dibenzo[a,j]Xanthenes
Imidazolium phosphotungstate was utilized as a catalyst in the synthesis of 14-ethyl and various 14-aryl-14H-dibenzo[a,j]xanthenes derivatives. This study highlights the use of an imidazole derivative in a simple and efficient synthesis of biologically active molecules, focusing on the optimization of the hybrid catalyst and its reusability (Heidarizadeh et al., 2015).
Blue Emitting Fluorophores
Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives, synthesized from an imidazole analogue, were studied for their photophysical properties. These compounds exhibited absorption in the ultraviolet region and emission in the blue region, highlighting their potential application in fluorescence-based technologies (Padalkar et al., 2015).
Corrosion Inhibition for Mild Steel
Quinoxaline derivatives, including an imidazole-related compound, were synthesized and applied as corrosion inhibitors for mild steel in an acidic medium. This study demonstrated the potential of such derivatives in protecting metals from corrosion, combining experimental and theoretical analyses to correlate their effectiveness (Saraswat & Yadav, 2020).
Ionic Liquid for Synthesis of Imidazoles
The ionic liquid 1-ethyl-3-methylimidazole acetate was used as a catalyst for the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles. This process, facilitated by ultrasonic irradiation, represents a mild and effective method for synthesizing imidazole derivatives, offering advantages over traditional methods (Zang et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-naphthalen-1-yl-2,4-diphenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-11-19(12-4-1)23-24(27-25(26-23)20-13-5-2-6-14-20)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZKGOODMTKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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